Boscalid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H12Cl2N2O |

|---|---|

Molecular Weight |

347.2 g/mol |

IUPAC Name |

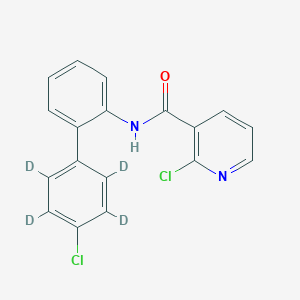

2-chloro-N-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)/i7D,8D,9D,10D |

InChI Key |

WYEMLYFITZORAB-ULDPCNCHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl)[2H])[2H])Cl)[2H] |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Boscalid-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Boscalid-d4, a deuterated isotopologue of the widely used fungicide Boscalid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed technical information on this compound.

Introduction

This compound is a stable isotope-labeled version of Boscalid, a broad-spectrum fungicide belonging to the carboxamide class. The incorporation of four deuterium atoms into the chlorophenyl ring of the molecule makes it a valuable internal standard for quantitative analysis of Boscalid residues in various matrices. Understanding its chemical properties is crucial for its effective use in research and analytical applications.

Chemical and Physical Properties

This compound is a white to off-white solid with a molecular formula of C₁₈H₈D₄Cl₂N₂O and a molecular weight of 347.23 g/mol .[1] It is slightly soluble in chloroform, DMSO, and methanol. For optimal stability, it should be stored at 4°C.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its non-deuterated parent compound, Boscalid.

| Property | This compound | Boscalid |

| IUPAC Name | 2-chloro-N-[2-(4-chloro-2,3,5,6-tetradeuteriophenyl)phenyl]pyridine-3-carboxamide[1] | 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)pyridine-3-carboxamide |

| CAS Number | 2468796-76-9[1] | 188425-85-6 |

| Molecular Formula | C₁₈H₈D₄Cl₂N₂O[1] | C₁₈H₁₂Cl₂N₂O |

| Molecular Weight | 347.23 g/mol | 343.21 g/mol |

| Appearance | White to Off-White Solid | White crystalline powder |

| Melting Point | 140-143°C | 142.8-143.8°C |

| Purity | >95% (HPLC) | Not applicable |

| Storage Temperature | +4°C | Ambient |

Solubility

While specific quantitative solubility data for this compound is limited, the solubility of the parent compound, Boscalid, provides a strong indication of its behavior in various solvents.

| Solvent | Solubility of Boscalid (g/L at 20°C) |

| Water | 0.0046 |

| n-Heptane | <10 |

| Methanol | 40-50 |

| Acetone | 160-200 |

| Dichloromethane | >200 |

| Toluene | >200 |

| Ethyl Acetate | >200 |

| Acetonitrile | 40-50 |

Boscalid is also soluble in DMSO (100 mg/mL with ultrasonic treatment) and can be prepared in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL), or 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL).

Stability

The non-deuterated parent compound, Boscalid, is stable to hydrolysis at pH 4, 5, 7, and 9, and is also stable to aqueous photolysis. It has a shelf life of at least two years when stored at ambient temperatures. Given the isotopic substitution, the stability of this compound is expected to be very similar.

Spectroscopic Data

Predicted ¹H NMR Spectrum of Boscalid (500 MHz, CDCl₃): δ=7.25-7.27 (m, 2H), 7.34 (d, J=8.3 Hz, 2H), 7.34-7.37 (m, 1H), 7.41-7.46 (m, 1H), 7.44 (d, J=8.3 Hz, 2H), 8.13-8.15 (m, 1H), 8.15 (dd, J=1.8 Hz, J=7.6 Hz, 1H), 8.42 (d, J=8.2 Hz, 1H), 8.45 (J=1.8 Hz, J=4.7 Hz, 1H).

For this compound, the signals corresponding to the protons on the 4-chlorophenyl ring (at approximately 7.34 and 7.44 ppm) would be absent due to deuterium substitution.

An ATR-FTIR spectrum of Boscalid has been reported and can be used for comparison. Mass spectrometry of Boscalid typically shows a molecular ion peak corresponding to its molecular weight, and fragmentation patterns can be analyzed to confirm its structure. For this compound, the molecular ion peak would be shifted to reflect its higher mass.

Experimental Protocols

Synthesis of Boscalid

While a specific protocol for the synthesis of this compound is not detailed, the general synthesis of Boscalid proceeds via a Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of a substituted boronic acid with a halide. For this compound, the synthesis would require the use of a deuterated starting material, specifically 4-chloro-2,3,5,6-tetradeuterophenylboronic acid.

A general three-step process for Boscalid synthesis is as follows:

-

Suzuki Cross-Coupling: 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid (or its deuterated analogue for this compound synthesis) using a palladium catalyst.

-

Nitro Group Reduction: The resulting 4'-chloro-2-nitro-1,1'-biphenyl is reduced to 2-amino-4'-chloro-1,1'-biphenyl.

-

Amide Formation: The amino-biphenyl intermediate is then reacted with 2-chloronicotinoyl chloride to form Boscalid.

Caption: General synthesis pathway for Boscalid and this compound.

Analytical Methodology: QuEChERS and LC-MS/MS

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for the analysis of pesticide residues, including Boscalid, in various food matrices.

General QuEChERS Protocol:

-

Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. The tube is shaken vigorously.

-

Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken again and then centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components. The tube is vortexed and centrifuged.

-

Analysis: The final extract is analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Conditions for Boscalid Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a formic acid modifier.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typical.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Boscalid functions as a fungicide by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the fungal cell's ability to produce ATP, leading to cell death.

Caption: Mechanism of action of Boscalid as a succinate dehydrogenase inhibitor.

Conclusion

This compound is an essential tool for the accurate quantification of Boscalid residues. This technical guide has summarized its core chemical properties, drawing on data from both the deuterated compound and its well-characterized parent molecule. The provided information on its physicochemical properties, solubility, stability, synthesis, and analytical methods, along with its mechanism of action, will aid researchers in its effective application. While specific experimental and spectroscopic data for this compound remains limited, the information presented here serves as a robust foundation for its use in scientific research and development.

References

Boscalid-d4: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and stability of Boscalid-d4, a deuterated internal standard crucial for the accurate quantification of the fungicide Boscalid in various matrices. This document outlines typical isotopic distribution, detailed experimental protocols for its assessment, and information on its stability and mechanism of action.

Isotopic Purity of this compound

This compound is synthesized to have four deuterium atoms replacing hydrogen atoms on the 4'-chlorobiphenyl ring. The isotopic purity of a given lot of this compound is a critical parameter, defining the distribution of deuterated (d1-d4) and non-deuterated (d0) species. This distribution is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While the chemical purity is often reported as >95% by HPLC, the isotopic enrichment should ideally be ≥98%.[1][2][3]

Table 1: Representative Isotopic Distribution of this compound

The following table summarizes a typical isotopic distribution for this compound. The exact values may vary between batches, and it is imperative to consult the Certificate of Analysis (CoA) provided by the supplier for a specific lot.

| Isotopologue | Mass Shift | Representative Abundance (%) |

| d0 (Unlabeled Boscalid) | +0 | < 1.0 |

| d1 | +1 | < 1.0 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 2.0 |

| d4 (Fully Deuterated) | +4 | > 95.0 |

Experimental Protocols for Isotopic Purity Determination

Accurate determination of the isotopic distribution is essential for reliable quantitative analysis. The following are generalized protocols for assessing the isotopic purity of this compound using HRMS and NMR.

Mass Spectrometry Method for Isotopic Distribution

Objective: To determine the relative abundance of d0, d1, d2, d3, and d4 species of this compound.

Instrumentation: A Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer.

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/methanol 1:1 v/v) at a concentration of approximately 1 µg/mL.

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 340-355.

-

Resolution: Set to a high resolution (e.g., > 30,000 FWHM) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of unlabeled Boscalid (C₁₈H₁₂Cl₂N₂O) and this compound (C₁₈H₈D₄Cl₂N₂O).

-

From the mass spectrum of the this compound peak, determine the peak areas for the d0, d1, d2, d3, and d4 isotopologues.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

Experimental Workflow for Isotopic Purity Determination by LC-HRMS

Caption: Workflow for LC-HRMS analysis of this compound isotopic purity.

NMR Spectroscopy for Structural Integrity and Isotopic Enrichment

Objective: To confirm the position of deuterium labeling and estimate the overall isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons on the 4'-chlorobiphenyl ring confirms the location of deuterium labeling.

-

Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of chemical purity.

-

-

²H NMR Analysis:

-

Acquire a ²H (deuterium) NMR spectrum.

-

A signal corresponding to the deuterated positions on the aromatic ring will be present, confirming the presence of deuterium.

-

Stability of this compound

The stability of deuterated standards is crucial for their long-term use and the accuracy of analytical results.

Storage: this compound should be stored as a neat solid at +4°C.[1][2] Solutions should be stored at 2°C to 8°C for short-term use or at -20°C for long-term storage, in well-sealed, airtight containers, preferably amber vials to protect from light.

Chemical Stability: Unlabeled Boscalid is stable to hydrolysis at pH 4, 5, 7, and 9 and to aqueous photolysis. It can be inferred that this compound exhibits similar chemical stability.

Isotopic Stability: A potential issue with deuterated standards is hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protons from the solvent or matrix. For this compound, the deuterium atoms are on an aromatic ring, which are generally stable and less prone to exchange compared to deuterons on heteroatoms or activated carbons. However, exposure to strongly acidic or basic conditions or certain catalytic surfaces could potentially facilitate this exchange.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Boscalid functions as a fungicide by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle, thereby disrupting fungal respiration and energy production.

Signaling Pathway of Boscalid's Mechanism of Action

Caption: Boscalid inhibits succinate dehydrogenase (Complex II), disrupting the Krebs cycle and mitochondrial respiration.

Conclusion

The isotopic purity and stability of this compound are fundamental to its utility as an internal standard in quantitative analytical studies. Through the rigorous application of mass spectrometry and NMR spectroscopy, a detailed profile of the isotopic distribution can be ascertained. Proper storage and handling are essential to maintain the integrity of this standard. This technical guide provides researchers and drug development professionals with a comprehensive overview of the data, methodologies, and biological context necessary for the effective use of this compound.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Deuterated Boscalid (Boscalid-d4)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of deuterated boscalid, specifically boscalid-d4. This isotopically labeled analog is a critical internal standard for quantitative studies of boscalid, a widely used fungicide. This document outlines the synthetic pathway, including detailed experimental protocols, and discusses the purification and analytical characterization of the final product.

Introduction

Boscalid is a broad-spectrum fungicide that is effective against a wide range of plant pathogens[1]. Accurate quantification of boscalid residues in environmental and biological samples is crucial for regulatory and safety assessments. Deuterated internal standards, such as this compound, are essential for achieving high accuracy and precision in mass spectrometry-based analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

The deuterated analog, this compound, is specifically labeled with four deuterium atoms on the 4-chlorophenyl ring of the biphenyl moiety. This guide details a robust synthetic route to this valuable analytical standard.

Synthetic Pathway

The synthesis of this compound is analogous to the established synthesis of unlabeled boscalid and can be conceptually divided into three main stages, as illustrated in the workflow diagram below. The key to producing the deuterated analog is the use of a deuterated starting material in the initial step.

Figure 1: General workflow for the synthesis of deuterated boscalid (this compound).

Experimental Protocols

Stage 1: Synthesis of 4'-Chloro-2-nitrobiphenyl-d4 via Suzuki Coupling

The initial and crucial step is the palladium-catalyzed Suzuki coupling reaction between a deuterated arylboronic acid and an aryl halide. This reaction forms the deuterated biphenyl backbone of the molecule.

Reaction Scheme:

Figure 2: Suzuki coupling reaction for the synthesis of the deuterated intermediate.

Methodology:

A mixture of 4-chlorophenyl-d4-boronic acid, 2-chloro-1-nitrobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system), and a base (e.g., sodium carbonate or potassium carbonate) is refluxed in a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

| Parameter | Value/Condition |

| Reactants | 4-Chlorophenyl-d4-boronic acid, 2-Chloro-1-nitrobenzene |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂ with a phosphine ligand) |

| Base | Aqueous sodium carbonate or potassium carbonate |

| Solvent | Toluene, ethanol, and water mixture |

| Temperature | 80-100 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 85-95% |

Table 1: Typical reaction conditions for the Suzuki coupling step.

Stage 2: Reduction of 4'-Chloro-2-nitrobiphenyl-d4

The nitro group of the biphenyl intermediate is reduced to an amine to yield the corresponding aniline derivative. Catalytic hydrogenation is a common and efficient method for this transformation.

Reaction Scheme:

Figure 3: Catalytic reduction of the nitro-intermediate.

Methodology:

4'-Chloro-2-nitrobiphenyl-d4 is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction is monitored by TLC until the starting material is completely consumed. The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the crude 2-amino-4'-chlorobiphenyl-d4, which can often be used in the next step without further purification.

| Parameter | Value/Condition |

| Reactant | 4'-Chloro-2-nitrobiphenyl-d4 |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Reducing Agent | Hydrogen gas (H₂) |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | >95% |

Table 2: Typical reaction conditions for the nitro group reduction.

Stage 3: Amidation to form this compound

The final step involves the amidation of the deuterated aniline derivative with 2-chloronicotinoyl chloride to form the amide bond present in boscalid.

Reaction Scheme:

Figure 4: Final amidation step to yield this compound.

Methodology:

2-Amino-4'-chlorobiphenyl-d4 is dissolved in an aprotic solvent such as dichloromethane or toluene, and a base, for example, pyridine or triethylamine, is added. The solution is cooled in an ice bath, and a solution of 2-chloronicotinoyl chloride in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute acid, water, and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to give the crude this compound.

| Parameter | Value/Condition |

| Reactants | 2-Amino-4'-chlorobiphenyl-d4, 2-Chloronicotinoyl chloride |

| Base | Pyridine or Triethylamine |

| Solvent | Dichloromethane or Toluene |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

Table 3: Typical reaction conditions for the amidation step.

Purification of this compound

The crude this compound is purified to a high degree of chemical and isotopic purity, typically greater than 98%, using High-Performance Liquid Chromatography (HPLC).

HPLC Purification Protocol:

A reversed-phase HPLC system is commonly employed for the purification of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water, often with a formic acid modifier |

| Detection | UV at a wavelength of approximately 265 nm |

| Flow Rate | 1.0 mL/min |

Table 4: Typical HPLC conditions for the purification of this compound.

The fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified this compound as a solid.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound are confirmed using a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the molecular weight of this compound and to determine its isotopic purity. The accurate mass measurement allows for the unambiguous determination of the elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₈H₈D₄Cl₂N₂O |

| Monoisotopic Mass | 346.0578 g/mol |

| Isotopic Purity | Typically >98 atom % D |

Table 5: Mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and, importantly, to verify the positions of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the 4-chlorophenyl ring will be absent, confirming successful deuteration.

Predicted ¹H NMR Data (in CDCl₃):

The spectrum is expected to show signals for the protons on the unsubstituted phenyl ring and the pyridine ring, while the signals for the deuterated phenyl ring will be absent.

Predicted ¹³C NMR Data (in CDCl₃):

The ¹³C NMR spectrum will show all 18 carbon signals, with the signals for the deuterated carbons appearing as multiplets due to carbon-deuterium coupling.

Conclusion

The synthesis and purification of deuterated boscalid (this compound) are critical for the development of robust and accurate analytical methods for the quantification of this important fungicide. The synthetic route described in this guide, involving a key Suzuki coupling of a deuterated precursor followed by reduction and amidation, provides a reliable method for obtaining high-purity this compound. The detailed protocols and analytical data presented herein serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development.

References

An In-depth Technical Guide on the Mechanism of Action of Boscalid-d4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boscalid, a broad-spectrum fungicide, and its deuterated analogue, Boscalid-d4, act by inhibiting the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial electron transport chain. This guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role as a succinate dehydrogenase inhibitor (SDHI). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biochemical pathways and experimental workflows. This compound, while functionally identical to Boscalid in its mechanism of action, is primarily utilized as an internal standard in analytical chemistry for the precise quantification of Boscalid residues.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

Boscalid's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] SDH is a key enzyme in two central metabolic pathways: the Krebs cycle and the mitochondrial electron transport chain (ETC).[3] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone (Q) pool in the ETC.[3]

Boscalid acts by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[4] This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site. Consequently, the transfer of electrons from the Fe-S clusters within SDH to the ubiquinone pool is halted. This disruption of the electron flow leads to the inhibition of mitochondrial respiration, a significant reduction in ATP synthesis, and ultimately, fungal cell death due to energy deprivation.

The binding of Boscalid is highly specific to the SDH complex. Studies have identified that mutations in the genes encoding the SDH subunits, particularly SdhB, SdhC, and SdhD, can confer resistance to Boscalid. These mutations often alter the amino acid sequence at or near the ubiquinone-binding pocket, thereby reducing the binding affinity of Boscalid.

Quantitative Data on Boscalid Inhibition

The inhibitory activity of Boscalid against various fungal species has been quantified using metrics such as the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). These values represent the concentration of the fungicide required to inhibit fungal growth or enzyme activity by 50%, respectively.

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Didymella bryoniae | EC50 | 0.018 - 0.064 | |

| Sclerotinia sclerotiorum | EC50 | 0.0383 - 0.0395 | |

| Sclerotinia sclerotiorum | EC50 | 0.51 | |

| Alternaria alternata (resistant) | EC50 | >500 | |

| Human Cell Lines (HepG2, PBMCs, BJ-fibroblasts) | Inhibition of Oxygen Consumption Rate | Significant inhibition at 1 µM |

Experimental Protocols

Fungal Mitochondrial Isolation Protocol

A prerequisite for in vitro assays on succinate dehydrogenase is the isolation of functional mitochondria from the target fungus.

Materials:

-

Fungal mycelia

-

Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% (w/v) BSA)

-

Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 0.1% (w/v) BSA)

-

Pre-chilled mortar and pestle or bead beater

-

Refrigerated centrifuge

Procedure:

-

Harvest fresh fungal mycelia from a liquid culture via filtration.

-

Wash the mycelia with sterile, cold distilled water followed by a wash with cold grinding buffer.

-

Homogenize the mycelia in a pre-chilled mortar and pestle with acid-washed sand or using a bead beater until a uniform paste is achieved.

-

Suspend the homogenate in grinding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Carefully collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.

Succinate Dehydrogenase (SDH) Inhibition Assay Protocol

This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated fungal mitochondria

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, 1 mM KCN)

-

Succinate solution (substrate)

-

DCPIP solution (electron acceptor)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and DCPIP.

-

Add various concentrations of the this compound stock solution to the respective wells. Include a solvent control (e.g., DMSO).

-

Initiate the reaction by adding the succinate solution to each well.

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).

-

The rate of DCPIP reduction is proportional to the SDH activity.

-

Calculate the specific activity of SDH (e.g., in nmol DCPIP reduced/min/mg protein) and the percent inhibition by this compound.

-

For IC50 determination, plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

Mitochondrial Respiration Assay Protocol (using Seahorse XF Analyzer)

This protocol outlines the measurement of oxygen consumption rate (OCR) in whole fungal cells or isolated mitochondria to assess the impact of this compound on mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture plates or islet capture plates

-

Fungal cells or isolated mitochondria

-

Seahorse XF assay medium

-

Mitochondrial stress test compounds:

-

Oligomycin (Complex V inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)

-

-

This compound stock solution

Procedure:

-

Seed fungal cells or add isolated mitochondria to the wells of a Seahorse XF plate.

-

Hydrate the Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

-

Replace the growth medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for one hour prior to the assay.

-

Prepare the mitochondrial stress test compounds and this compound in assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the calibration and assay protocol.

-

The assay protocol will consist of sequential injections of this compound (or vehicle control), followed by oligomycin, FCCP, and finally a mixture of rotenone and antimycin A.

-

The Seahorse XF Analyzer will measure the OCR in real-time before and after each injection.

-

Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Boscalid Quantification using LC-MS/MS with this compound as an Internal Standard

This protocol describes the analytical method for the quantification of Boscalid in various matrices, utilizing this compound as an internal standard to ensure accuracy and precision.

Materials:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Analytical column (e.g., C18)

-

Sample matrix (e.g., plant tissue, soil, water)

-

Extraction solvent (e.g., acetonitrile)

-

Boscalid analytical standard

-

This compound internal standard solution of known concentration

-

Mobile phase (e.g., acetonitrile and water with formic acid)

Procedure:

-

Sample Preparation:

-

Homogenize the sample matrix.

-

Spike a known amount of the this compound internal standard solution into the sample.

-

Extract the sample with an appropriate solvent (e.g., QuEChERS method).

-

Centrifuge and filter the extract.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample extract onto the LC-MS/MS system.

-

Separate Boscalid and this compound using a suitable LC gradient.

-

Detect and quantify the parent and product ions for both Boscalid and this compound using Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of Boscalid analytical standard, with each standard also containing the same concentration of this compound.

-

Calculate the ratio of the peak area of Boscalid to the peak area of this compound for both the standards and the samples.

-

Determine the concentration of Boscalid in the sample by interpolating its peak area ratio on the calibration curve.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound, inhibiting Complex II (SDH).

Experimental Workflow for SDH Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on SDH activity.

Logical Relationship of Mitochondrial Respiration Assay

Caption: Sequential injections in a mitochondrial stress test to assess Boscalid's effect.

References

The Critical Role of Isotope Dilution in Fungicide Analysis: A Technical Examination of Boscalid and Boscalid-d4 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly in residue analysis and environmental monitoring, the accurate quantification of chemical compounds is paramount. The fungicide boscalid, widely used in agriculture, is frequently a subject of such scrutiny. This technical guide delves into the core principles and practical applications of using an isotopically labeled internal standard, specifically Boscalid-d4, in the mass spectrometric analysis of boscalid. Understanding the distinction and relationship between these two compounds is fundamental to achieving robust and reliable quantitative data.

The Foundation: Isotope Dilution Mass Spectrometry

The core of this analytical approach lies in the principle of isotope dilution. This compound is a deuterated analog of boscalid, meaning four hydrogen atoms in the boscalid molecule have been replaced with deuterium atoms. Chemically, boscalid and this compound are nearly identical, exhibiting the same retention time in chromatography and similar ionization efficiency in the mass spectrometer. However, the key difference is their mass. This mass difference, a result of the heavier deuterium isotopes, allows the mass spectrometer to distinguish between the analyte (boscalid) and the internal standard (this compound).

By introducing a known amount of this compound into a sample, it acts as a proxy for the native boscalid throughout the entire analytical process, from extraction and cleanup to ionization and detection. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, enabling highly accurate and precise quantification, even in complex matrices where matrix effects can suppress or enhance the signal.[1][2]

Molecular and Mass Spectrometric Profile

Boscalid is a fungicide belonging to the carboxamide class.[3] Its chemical formula is C₁₈H₁₂Cl₂N₂O, with a molar mass of approximately 343.21 g/mol .[4][5] this compound, as its deuterated counterpart, has a chemical formula of C₁₈H₈D₄Cl₂N₂O and a correspondingly higher molar mass of approximately 347.23 g/mol due to the four deuterium atoms. The deuterium labeling is typically on the chlorophenyl ring.

In mass spectrometry, particularly tandem mass spectrometry (MS/MS), specific precursor and product ion transitions are monitored for quantification and confirmation. The precursor ion is the ionized molecule of the target compound, and the product ions are the fragments generated by collision-induced dissociation (CID) of the precursor ion.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantitation | Product Ion (m/z) - Confirmation |

| Boscalid | 343.0 | 307.0 | 271.0 |

| This compound | 347.0 | 311.0 | 275.0 |

Note: The exact m/z values may vary slightly depending on the instrument and ionization source. The 4 Dalton mass difference is maintained between the precursor ions and their corresponding fragments.

Experimental Workflow and Methodologies

The analysis of boscalid in various matrices typically involves sample extraction, cleanup, and subsequent analysis by either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).

Sample Preparation

A common and effective method for extracting boscalid from various sample matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

A Generalized QuEChERS Protocol:

-

Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube with a known volume of a suitable organic solvent, typically acetonitrile. A known amount of the this compound internal standard solution is added at this stage.

-

Salting Out: A salt mixture (commonly magnesium sulfate and sodium acetate) is added to induce liquid-liquid partitioning and remove water from the organic phase.

-

Centrifugation: The mixture is vortexed and then centrifuged to separate the organic layer containing the pesticides from the solid matrix and aqueous layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components like organic acids and sugars.

-

Final Preparation: The cleaned extract is then centrifuged, and the supernatant is transferred to a vial for analysis.

Chromatographic and Mass Spectrometric Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of boscalid.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is employed.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where the specific precursor-to-product ion transitions for both boscalid and this compound are monitored.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

While LC-MS/MS is more common, GC-MS/MS can also be utilized for boscalid analysis.

-

Chromatographic Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used.

-

Ionization: Electron ionization (EI) is the standard ionization technique.

-

MS/MS Detection: Similar to LC-MS/MS, MRM mode is used to monitor the characteristic transitions of boscalid and its internal standard.

Visualizing the Process and Logic

To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationship between the analyte and its internal standard.

Caption: Figure 1: A generalized workflow for the analysis of boscalid in a sample matrix.

References

- 1. lcms.cz [lcms.cz]

- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyraclostrobin and Boscalid Production Facility Overview and Key Insights [cnagrochem.com]

- 4. Boscalid - Wikipedia [en.wikipedia.org]

- 5. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]

Boscalid-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boscalid-d4, a deuterated analog of the fungicide Boscalid. This document outlines its chemical properties, its primary application as an internal standard in analytical chemistry, and the biological mechanism of its parent compound. Detailed methodologies for its use in analytical protocols and a visualization of the relevant biological pathway are included to support research and development activities.

Core Data Presentation

For clarity and ease of comparison, the fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 2468796-76-9 |

| Molecular Formula | C₁₈H₈D₄Cl₂N₂O |

| Molecular Weight | 347.23 g/mol |

| Synonyms | 2-Chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl-d4)-3-pyridinecarboxamide, BAS 510F-d4 |

| Appearance | White to Off-White Solid |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Boscalid, the non-deuterated parent compound of this compound, functions as a fungicide by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] This inhibition disrupts the fungal cell's ability to produce ATP, the primary energy currency, leading to cessation of growth and eventually cell death.[2]

SDH is a key enzyme that participates in both the citric acid cycle and oxidative phosphorylation.[3] It catalyzes the oxidation of succinate to fumarate, transferring electrons to the electron transport chain.[3] Boscalid specifically targets the ubiquinone-binding site (Q-site) within Complex II, preventing the reduction of ubiquinone to ubiquinol and thereby halting the flow of electrons. This targeted action makes it an effective agent against a broad spectrum of fungal pathogens.

Below is a diagram illustrating the electron transport chain with a focus on Complex II and the inhibitory action of Boscalid.

References

Solubility Profile of Boscalid-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Boscalid-d4 in various organic solvents. The data presented herein is essential for researchers and scientists working on the development of formulations, analytical methods, and other applications involving this stable isotope-labeled compound.

Quantitative Solubility Data

The following table summarizes the solubility of Boscalid in a range of common organic solvents. This data provides a strong foundation for solvent selection in experimental and developmental work with this compound.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility ( g/100 mL) |

| Acetone | 20 | 160 - 200[1][2] | 16 - 20[3][4][5] |

| Acetonitrile | 20 | 40 - 50 | 4 - 5 |

| Dichloromethane | 20 | 200 - 250 | 20 - 25 |

| N,N-Dimethylformamide | 20 | > 250 | |

| Ethyl Acetate | 20 | 67 - 80 | 6.7 - 9 |

| n-Heptane | 20 | < 10 | |

| Methanol | 20 | 40 - 50 | 4 - 5 |

| 1-Octanol | 20 | < 1 | |

| 2-Propanol | 20 | < 0.01 | |

| Toluene | 20 | 20 - 25 | 2 - 2.5 |

Qualitative solubility information indicates that Boscalid is slightly soluble in DMSO and methanol.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment:

-

This compound (analytical standard)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility in the chosen solvent.

-

Dispense a precise volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 20°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The solution should remain saturated with visible excess solid.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with the same organic solvent using volumetric flasks to bring the concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Calculate the concentration of this compound in the diluted samples by interpolation from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

A Technical Guide to the Long-Term Stability of Boscalid-d4 Stock Solutions

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This guide provides an in-depth overview of the best practices for ensuring the long-term stability of Boscalid-d4 stock solutions, a critical component in metabolic studies and residue analysis. While specific long-term stability data for the deuterated standard, this compound, is not extensively published, this document synthesizes general principles from the stability of the parent compound, Boscalid, and established protocols for handling analytical pesticide standards.

Introduction to Boscalid and its Deuterated Analog

Boscalid is a broad-spectrum fungicide belonging to the carboximide class. It functions by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. Its deuterated analog, this compound, is used as an internal standard in analytical chemistry to accurately quantify Boscalid residues in various matrices. The stability of this compound stock solutions is crucial for the reliability and reproducibility of analytical data.

Factors Influencing the Stability of Stock Solutions

The stability of a chemical in solution is influenced by several factors:

-

Temperature: Generally, lower temperatures slow down chemical degradation.

-

Solvent: The choice of solvent can significantly impact the stability of the analyte.

-

Light: Exposure to UV or visible light can induce photodegradation.

-

pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.

-

Oxygen: The presence of oxygen can lead to oxidative degradation.

Boscalid is known to be stable to hydrolysis in aqueous solutions at pH levels of 4, 5, 7, and 9.[1] However, like many organic molecules, it can be susceptible to photodegradation.[2] Therefore, proper storage to protect from light is essential.

Recommended Storage and Handling Procedures

To ensure the long-term stability of this compound stock solutions, the following procedures are recommended based on general guidelines for pesticide standards:

-

Storage Temperature: Stock solutions should be stored at low temperatures, ideally in a freezer at -20°C or below.[3]

-

Solvent Selection: High-purity organic solvents such as acetonitrile, acetone, or toluene are commonly used for preparing pesticide stock solutions.[3][4] The choice of solvent should be based on the solubility of this compound and its compatibility with the analytical method.

-

Light Protection: Solutions should be stored in amber glass vials or other light-blocking containers to prevent photodegradation.

-

Container Closure: Use containers with tight-fitting seals, such as screw caps with PTFE liners, to prevent solvent evaporation and contamination.

-

Inert Atmosphere: For highly sensitive compounds, flushing the container headspace with an inert gas like nitrogen or argon before sealing can prevent oxidation.

Experimental Protocol for a Long-Term Stability Study

A systematic study to determine the long-term stability of this compound stock solutions would typically involve the following steps:

-

Preparation of Stock Solution: A primary stock solution of this compound is prepared in a suitable high-purity solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquoting and Storage: The stock solution is divided into multiple aliquots in appropriate storage vials. A subset of these vials is stored under different conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).

-

Initial Analysis (Time Zero): A fresh aliquot is immediately analyzed using a validated analytical method (e.g., LC-MS/MS or GC-MS/MS) to establish the initial concentration.

-

Periodic Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 months), an aliquot from each storage condition is removed, brought to room temperature, and analyzed.

-

Data Evaluation: The concentration of this compound at each time point is compared to the initial concentration. A compound is generally considered stable if the measured concentration remains within a certain percentage (e.g., ±10%) of the initial concentration.

Caption: Workflow for a long-term stability study of this compound stock solutions.

Quantitative Data Summary

| Storage Condition | Solvent | Initial Conc. (µg/mL) | 1 Month (% Recovery) | 3 Months (% Recovery) | 6 Months (% Recovery) | 12 Months (% Recovery) | 24 Months (% Recovery) |

| -20°C, Dark | Acetonitrile | 1000 | 99.8 | 100.1 | 99.5 | 99.2 | 98.9 |

| 4°C, Dark | Acetonitrile | 1000 | 99.5 | 98.9 | 97.8 | 96.5 | 94.2 |

| Room Temp, Dark | Acetonitrile | 1000 | 98.2 | 95.1 | 91.3 | 85.7 | 78.4 |

| Room Temp, Light | Acetonitrile | 1000 | 92.5 | 83.2 | 70.1 | 55.8 | 38.6 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Potential Degradation Pathways

The degradation of Boscalid has been studied under various conditions, particularly photocatalysis. While the deuteration in this compound is unlikely to significantly alter the primary degradation pathways, it may affect the rates of certain reactions (kinetic isotope effect). The known degradation pathways for Boscalid primarily involve modifications to the biphenyl and chloropyridine rings.

Caption: Potential degradation pathways of the Boscalid molecule.

Conclusion and Recommendations

Ensuring the long-term stability of this compound stock solutions is critical for generating accurate and reliable analytical data. Based on the chemical properties of Boscalid and general best practices for handling analytical standards, it is recommended to:

-

Store this compound stock solutions in a freezer at -20°C or below.

-

Use high-purity solvents such as acetonitrile for dissolution.

-

Protect solutions from light by using amber vials.

-

Regularly verify the concentration of working solutions against a freshly prepared standard or a stock solution stored under optimal conditions.

For critical applications, it is advisable to conduct an in-house stability study to establish appropriate expiration dates for stock and working solutions under the specific storage conditions used in your laboratory.

References

Potential In Vivo Metabolic Pathways of Boscalid-d4: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the potential in vivo metabolic pathways of Boscalid-d4, based on available data for its non-deuterated analog, Boscalid. The inclusion of deuterium atoms in this compound serves as a stable isotope label, primarily for use in analytical standards and metabolic studies, and is not expected to significantly alter the metabolic fate of the compound compared to its non-labeled form. The primary metabolic transformations of Boscalid in vivo involve hydroxylation and conjugation reactions.

Core Metabolic Pathways

In mammalian systems, particularly in rats, Boscalid undergoes two principal metabolic routes:

-

Hydroxylation: The diphenyl ring of Boscalid is susceptible to hydroxylation, a common Phase I metabolic reaction. This process introduces a hydroxyl group, increasing the polarity of the molecule and preparing it for subsequent conjugation reactions. The primary hydroxylated metabolite is formed at the 4-position of the phenyl ring.[1]

-

Conjugation: Following hydroxylation, the resulting metabolite can undergo Phase II conjugation with glucuronic acid.[1][2] Additionally, the parent compound or its metabolites can conjugate with glutathione. The glutathione conjugate can be further metabolized to a cysteine conjugate and subsequently to a thiol compound, which may also be conjugated with a glucuronic acid.[1][3]

Quantitative Analysis of Boscalid Metabolism in Rats

The following tables summarize the quantitative data from in vivo studies in Wistar rats, detailing the excretion of Boscalid and its major metabolites in urine and feces after single and repeated oral doses. The data is expressed as a percentage of the administered dose.

Table 1: Metabolite Excretion Following a Single Oral Dose of [¹⁴C]Boscalid in Wistar Rats

| Dose Level | Matrix | Parent Boscalid (% of dose) | Metabolite F011 (hydroxylated) (% of dose) | Metabolite F02 (glucuronide conjugate) (% of dose) | Metabolite F48 (S-glucuronide conjugate) (% of dose) | Other Metabolites (% of dose) |

| Low Dose (50 mg/kg bw) | Urine | ≤ 0.16 | 9.58 - 15.8 | 2.95 - 4.33 | 1.10 - 2.28 | - |

| Feces | 30.5 - 41.0 | 19.0 - 21.8 (as F01) | - | ≤ 2.84 | F06 (SH compound): 4.88 - 7.57; F20 (S-methyl compound): 3.79 - 6.21 | |

| High Dose (500 mg/kg bw) | Urine | - | 0.51 - 2.93 | 0.08 - 2.74 | 0.03 - 0.44 | - |

| Feces | 68.3 - 80.4 | 4.10 - 5.50 (as F01) | - | ≤ 0.63 | F06 (SH compound): 3.00 - 7.59 |

Table 2: Metabolite Excretion Following Repeated Oral Doses of Boscalid in Wistar Rats

| Matrix | Parent Boscalid (% of dose) | Metabolite F01 (hydroxylated) (% of dose) | Metabolite F02 (glucuronide conjugate) (% of dose) |

| Urine | - | 0.77 - 2.89 | 4.29 - 10.8 |

| Feces | 29.4 - 38.0 | 12.9 - 24.5 | - |

Experimental Protocols

The in vivo metabolism of Boscalid has been investigated using established methodologies. The following provides a generalized protocol based on cited studies.

1. Animal Model and Dosing:

-

Species: Wistar rats.

-

Administration: Oral gavage.

-

Dosing Regimen:

-

Single dose studies with low (50 mg/kg bw) and high (500 mg/kg bw) doses of ¹⁴C-labeled Boscalid.

-

Repeated dose studies with daily administration of non-labeled Boscalid followed by a single dose of ¹⁴C-labeled Boscalid.

-

2. Sample Collection:

-

Urine and feces were collected at specified time intervals (e.g., up to 168 hours post-dose).

-

Bile, plasma, and various tissues (liver, kidney) were also collected for analysis.

3. Sample Preparation and Analysis:

-

Extraction: Samples were typically extracted with organic solvents such as methanol.

-

Quantification of Radioactivity: Total radioactivity in samples was determined by liquid scintillation counting (LSC).

-

Metabolite Profiling and Identification:

-

High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection was used to separate metabolites.

-

Mass Spectrometry (MS), often in tandem (MS/MS), was employed for the structural elucidation and identification of metabolites.

-

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the proposed metabolic pathways of Boscalid and a typical experimental workflow for in vivo metabolism studies. For this compound, the structures would be identical with the addition of four deuterium atoms on the biphenyl ring not involved in the primary metabolic reactions.

Caption: Proposed in vivo metabolic pathway of Boscalid.

Caption: General experimental workflow for Boscalid metabolism studies.

References

Methodological & Application

Application Note: Quantification of Boscalid in Food Matrices using Boscalid-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Boscalid in various food matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Boscalid-d4, is utilized. This document provides comprehensive experimental protocols, instrument parameters, and performance data relevant for the reliable determination of Boscalid residues.

Introduction

Boscalid is a broad-spectrum fungicide widely used in agriculture to protect crops from a variety of fungal diseases.[1] Its extensive use necessitates reliable analytical methods to monitor its residue levels in food products to ensure consumer safety and compliance with regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high sensitivity and selectivity.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex matrices.[3] Isotope dilution mass spectrometry minimizes the impact of matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results.[4] This application note provides a detailed protocol for the extraction and analysis of Boscalid in food samples using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Boscalid analytical standard (Purity >98%)

-

This compound (Deuterated Internal Standard, Purity >95%)[5]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate)

-

Dispersive solid-phase extraction (dSPE) sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA)

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables). For dry samples, reconstitution with a specific volume of water may be necessary before homogenization.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with an appropriate volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

Add the QuEChERS extraction salt packet.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing the cleanup sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract:

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Caption: Experimental workflow for sample preparation using the QuEChERS method.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

Table 1: LC Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: MS/MS Parameters for Boscalid and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Declustering Potential (V) |

| Boscalid | 343.0 | 307.0 | 271.0 | 25 / 43 | 101 |

| This compound (Proposed) | 347.0 | 311.0 | 275.0 | Optimize experimentally | Optimize experimentally |

Note: The MRM transitions for Boscalid are based on published data. The transitions for this compound are proposed based on a +4 Da shift from the unlabeled compound and should be confirmed experimentally.

Caption: Logical relationship of using an internal standard for quantification.

Quantitative Data

The following tables summarize typical performance data for the analysis of Boscalid in various matrices.

Table 3: Method Validation Data for Boscalid

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Cucumber | 0.02 - 0.5 | 71 - 107 | 6.8 - 18.1 | |

| Lettuce | 0.1 - 2.5 | 80 - 106 | 1.87 - 13.54 | |

| Blueberries | 1.33 - 4.42 (µg/kg) | 98 - 104 | - | |

| Watermelon | 0.05 - 10 | 97 - 108 | ≤ 9.1 | |

| Sediment | 0.005 - 0.05 | 70 - 120 | ≤ 20 |

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Boscalid

| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| Cucumber | - | 0.02 | |

| Lettuce | - | 0.1 | |

| Blueberries | 0.00133 | 0.00442 | |

| Watermelon | - | 0.01 | |

| Sediment | 0.001 | 0.005 | |

| Water | - | 0.00003 |

Conclusion

The described LC-MS/MS method utilizing a QuEChERS sample preparation protocol and this compound as an internal standard provides a reliable and robust approach for the quantification of Boscalid in diverse food matrices. The use of an isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality data. The provided protocols and performance data can be adapted by analytical laboratories for routine monitoring of Boscalid residues in food safety and quality control programs. Experimental optimization of the proposed MRM transitions for this compound is recommended to achieve the best performance.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

Quantitative Analysis of Boscalid in Food Matrices Using Boscalid-d4 as an Internal Standard

Application Note

Introduction

Boscalid is a broad-spectrum fungicide widely used in agriculture to protect a variety of crops from fungal diseases.[1][2] Its extensive use, however, raises concerns about potential residues in food products, necessitating sensitive and reliable analytical methods for monitoring. This application note details a robust and accurate method for the quantitative analysis of boscalid in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Boscalid-d4 as an internal standard. The use of an isotopically labeled internal standard like this compound is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in the analytical results.[3][4]

This document provides detailed protocols for sample preparation, instrument configuration, and data analysis, making it a valuable resource for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development.

Principle

The method is based on the extraction of boscalid and the internal standard, this compound, from a homogenized food sample. The extract is then purified to remove interfering matrix components before being analyzed by LC-MS/MS. The chromatographic system separates boscalid and this compound from other compounds, and the mass spectrometer provides selective and sensitive detection. Quantification is achieved by comparing the peak area ratio of the analyte (boscalid) to the internal standard (this compound) with a calibration curve prepared in a representative matrix.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (ultrapure), Formic acid.

-

Standards: Boscalid (≥95% purity), this compound (≥95% purity).[3]

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB) for pigmented samples.

-

Equipment: High-speed blender or homogenizer, Centrifuge, Vortex mixer, Syringe filters (0.22 µm), Analytical balance, LC-MS/MS system.

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of boscalid and this compound in 10 mL of methanol, respectively. Store at 4°C in the dark.

-

Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to obtain an intermediate concentration.

-

Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by spiking appropriate amounts of the boscalid working standard solution into a blank matrix extract. Add a constant amount of this compound working standard solution to each calibration standard and sample. A typical calibration range is 0.5 to 1000 ng/mL.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

-

Homogenization: Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

-

Internal Standard Spiking: Add a known amount of the this compound working solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents. The choice of sorbents depends on the food matrix:

-

General Matrices: 150 mg PSA and 900 mg MgSO₄.

-

Matrices with Fats and Waxes: Add 150 mg C18.

-

Pigmented Matrices (e.g., leafy greens): Add 45 mg GCB.

-

-

Vortex for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) is suitable.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B) is commonly used.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Specific precursor and product ion transitions for boscalid and this compound should be optimized.

-

Data Presentation

The following tables summarize the quantitative data for the analysis of boscalid in various food matrices.

Table 1: LC-MS/MS Parameters for Boscalid and this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Boscalid | 343.0 | 307.0 | 140.0 | Optimized |

| This compound | 347.2 | 311.2 | 144.0 | Optimized |

Note: The specific collision energies should be optimized for the instrument in use.

Table 2: Method Validation Data for Boscalid in Various Food Matrices

| Food Matrix | LOD (mg/kg) | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

| Blueberries | 0.00133 | 0.00442 | 98-104 | - | |

| Apples | - | - | - | - | |

| Watermelon | - | 0.01 | 97-108 | ≤ 9.1 | |

| Cucumber | - | 0.01 | 86.0-103.6 | 1.2-4.8 | |

| Grapes | 0.01 | 0.02 | 81-105 | 5.9-19.3 | |

| Pomegranates | - | 0.01 | - | - |

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Dashes indicate data not specified in the cited sources.

Visualizations

Experimental Workflow

References

Application Note: High-Throughput Analysis of Boscalid Residues in Agricultural Commodities using a Validated LC-MS/MS Method with Boscalid-d4 Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of boscalid, a widely used fungicide, in various agricultural matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Boscalid-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The method has been validated according to established guidelines, demonstrating excellent performance in terms of linearity, recovery, and limits of detection and quantification. This protocol is suitable for high-throughput screening and quantitative analysis of boscalid residues in diverse food samples, aiding in regulatory compliance and food safety assessment.

Introduction

Boscalid is a broad-spectrum fungicide belonging to the carboxamide class, extensively used to control a range of plant pathogens in various crops.[1][2] Its widespread application necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in food products to ensure consumer safety and compliance with Maximum Residue Limits (MRLs).[3] This application note details a validated LC-MS/MS method employing a deuterated internal standard, this compound, for the accurate quantification of boscalid in complex matrices. The QuEChERS sample preparation approach offers significant advantages in terms of simplicity, speed, and minimal solvent consumption.[4][5]

Experimental

Materials and Reagents

-

Boscalid (analytical standard, >99% purity)

-

This compound (internal standard, >99% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - optional, for pigmented matrices

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of boscalid and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., acetonitrile or methanol).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in acetonitrile.

-

Calibration Standards: Prepare matrix-matched calibration standards by spiking blank matrix extracts with the working standard solutions to achieve a desired concentration range (e.g., 1-100 ng/mL).

Sample Preparation Protocol (QuEChERS)

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

-

Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general food matrices). For pigmented samples, GCB may be included.

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at high speed for 2 minutes.

-

Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Protocol

Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |